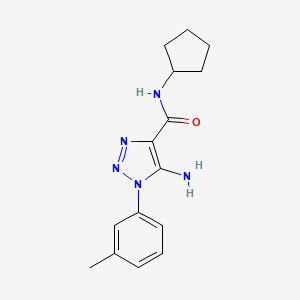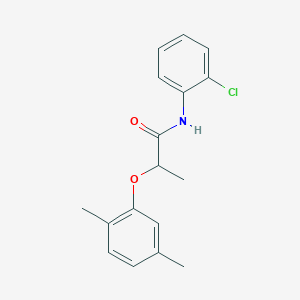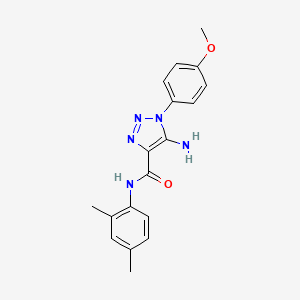![molecular formula C19H20ClN3O3 B4449994 2-chloro-N-{4-[(morpholin-4-ylacetyl)amino]phenyl}benzamide](/img/structure/B4449994.png)
2-chloro-N-{4-[(morpholin-4-ylacetyl)amino]phenyl}benzamide
概要
説明
2-chloro-N-{4-[(morpholin-4-ylacetyl)amino]phenyl}benzamide is an organic compound that belongs to the class of phenylmorpholines. This compound is characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-nitrogen bond. It is primarily used in research settings, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{4-[(morpholin-4-ylacetyl)amino]phenyl}benzamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-aminophenylmorpholine with chloroacetyl chloride to form an intermediate compound.
Coupling Reaction: The intermediate is then reacted with 2-chlorobenzoyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-chloro-N-{4-[(morpholin-4-ylacetyl)amino]phenyl}benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative.
科学的研究の応用
2-chloro-N-{4-[(morpholin-4-ylacetyl)amino]phenyl}benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-chloro-N-{4-[(morpholin-4-ylacetyl)amino]phenyl}benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to the desired therapeutic effects.
類似化合物との比較
Similar Compounds
- 4-chloro-N-(2-morpholin-4-yl-2-phenyl-ethyl)benzenesulfonamide
- 2-chloro-N-{4-[(4-morpholinylacetyl)amino]phenyl}acetamide
Uniqueness
2-chloro-N-{4-[(morpholin-4-ylacetyl)amino]phenyl}benzamide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This specificity makes it a valuable compound in research and potential therapeutic applications.
特性
IUPAC Name |
2-chloro-N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c20-17-4-2-1-3-16(17)19(25)22-15-7-5-14(6-8-15)21-18(24)13-23-9-11-26-12-10-23/h1-8H,9-13H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAAXUKIMTZQJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-ethoxy-3-methoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine;dihydrochloride](/img/structure/B4449913.png)
![4-[(ethylsulfonyl)amino]-N-[3-(4-methylphenyl)propyl]benzamide](/img/structure/B4449925.png)
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methoxybenzamide](/img/structure/B4449932.png)

![N-cyclohexyl-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4449945.png)
![5-bromo-N-[3-(2-ethyl-1-piperidinyl)propyl]-2-thiophenesulfonamide](/img/structure/B4449953.png)
![3-methoxy-N-[(4-piperidin-1-ylphenyl)methyl]benzamide](/img/structure/B4449970.png)
![N-[2-(dimethylamino)ethyl]-1-(2-methylphenyl)methanesulfonamide](/img/structure/B4449977.png)

![(3-methyl-4-{3-[(2-methylprop-2-en-1-yl)oxy]benzoyl}-2-oxopiperazin-1-yl)acetic acid](/img/structure/B4449984.png)
![N-[4-(aminocarbonyl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B4449988.png)
![1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride](/img/structure/B4450002.png)
![4-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide](/img/structure/B4450007.png)

